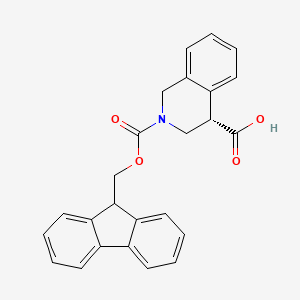

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C25H21NO4 and its molecular weight is 399.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to various biologically active isoquinoline derivatives. This article provides an overview of the biological activities associated with this compound, supported by case studies and research findings.

Overview of Biological Significance

The 1,2,3,4-tetrahydroisoquinoline scaffold is known for its diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The incorporation of various functional groups into this scaffold can enhance its pharmacological properties. The specific compound features a fluorenylmethoxycarbonyl group that may influence its bioactivity.

Biological Activities

-

Antimicrobial Activity :

- Compounds similar to this compound have shown promising results against various bacterial strains. For instance, 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been reported to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), a critical enzyme that confers antibiotic resistance in bacteria .

-

Neuroprotective Effects :

- Certain tetrahydroisoquinoline derivatives exhibit neuroprotective properties that could be beneficial in treating neurodegenerative diseases like Parkinson's disease. For example, 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as a catechol-O-methyltransferase inhibitor .

- Antiviral Properties :

Synthesis and Evaluation

A study focused on synthesizing a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives demonstrated their potential as bioactive compounds. The synthesized compounds were subjected to various biological assays to evaluate their efficacy against specific targets .

| Compound | Biological Activity | Reference |

|---|---|---|

| 1 | Inhibition of NDM-1 | |

| 2 | COMT inhibition (neuroprotection) | |

| 3 | Antiviral activity against influenza |

Mechanistic Insights

Research has also delved into the mechanisms by which these compounds exert their biological effects. For example:

- Enzyme Inhibition : The mechanism of action for some tetrahydroisoquinoline derivatives involves the inhibition of key enzymes involved in metabolic pathways relevant to disease states.

- Receptor Interaction : Certain derivatives may interact with neurotransmitter receptors or other cellular targets that modulate physiological responses.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Fmoc-TIC serves as a crucial building block in the synthesis of bioactive compounds. Its structural framework allows for the modification and development of various derivatives with potential therapeutic effects.

Antimalarial Activity

Research has demonstrated that tetrahydroisoquinolone derivatives exhibit significant antimalarial properties. A study focused on the structure-activity relationship (SAR) of tetrahydroisoquinolone-4-carboxanilides revealed that modifications at specific positions can enhance potency against Plasmodium falciparum, the causative agent of malaria. Fmoc-TIC derivatives were identified as promising candidates for further development due to their distinct chemical structures and mechanisms of action .

Antiviral Properties

Recent investigations into the antiviral potential of tetrahydroisoquinoline derivatives indicate that Fmoc-TIC and its analogues may exhibit activity against human coronaviruses. A comparative study highlighted the effectiveness of various substituted tetrahydroisoquinolines, suggesting that Fmoc-TIC could be a lead compound for developing antiviral therapies .

Synthetic Applications

Fmoc-TIC is utilized in diverse synthetic methodologies aimed at generating complex organic molecules.

Chemoenzymatic Synthesis

A chemoenzymatic approach has been developed for synthesizing enantiomerically pure tetrahydroisoquinoline carboxylic acids, including Fmoc-TIC. This method employs D-amino acid oxidase (DAAO) to achieve high enantiomeric excess (ee) and conversion rates, making it a valuable strategy for producing chiral building blocks in pharmaceutical applications .

Diversity-Oriented Synthesis

Fmoc-TIC is integral to diversity-oriented synthesis (DOS), which aims to create a library of compounds for biological screening. The compound's constrained structure facilitates the generation of diverse analogues through established synthetic pathways such as the Pictet–Spengler reaction and Diels–Alder cycloaddition .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of Fmoc-TIC in various contexts.

Eigenschaften

IUPAC Name |

(4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-24(28)22-14-26(13-16-7-1-2-8-17(16)22)25(29)30-15-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h1-12,22-23H,13-15H2,(H,27,28)/t22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOJTTAZVSDNDX-JOCHJYFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.